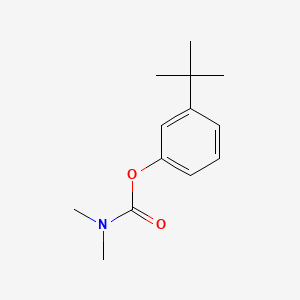

Phenol, m-tert-butyl-, dimethylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

24487-50-1 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(3-tert-butylphenyl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)10-7-6-8-11(9-10)16-12(15)14(4)5/h6-9H,1-5H3 |

InChI Key |

CJXRFEACYKDEKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Phenol, M Tert Butyl , Dimethylcarbamate

Advanced Synthetic Approaches to Phenol, m-tert-butyl-, dimethylcarbamate (B8479999)

The synthesis of aryl carbamates, including the target compound, has evolved from classical methods to more sophisticated and efficient catalytic protocols. These approaches primarily focus on the construction of the carbamate (B1207046) ester linkage.

Strategies for Carbamate Moiety Formation

The formation of the O-aryl carbamate bond is the key step in synthesizing Phenol, m-tert-butyl-, dimethylcarbamate from its precursor, m-tert-butylphenol. Several methodologies can be employed for this transformation.

A conventional and straightforward approach involves the reaction of m-tert-butylphenol with dimethylcarbamoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. A more versatile one-pot procedure avoids the direct handling of sensitive carbamoyl (B1232498) chlorides by forming them in situ from a secondary amine and a phosgene (B1210022) equivalent before reaction with the phenol. organic-chemistry.org

Modern catalytic methods offer milder conditions and broader substrate compatibility. These include transition-metal-catalyzed reactions that utilize carbon dioxide (CO₂) as a benign and renewable C1 source. nih.govacs.org For instance, a dual nickel photocatalysis system can synthesize O-aryl carbamates from aryl halides, amines, and CO₂ at ambient pressure and temperature. nih.govacs.orgresearchgate.netnih.gov Another significant advancement is the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate, where an in situ generated aryl isocyanate is trapped by an amine to form the carbamate. mit.edumit.edunih.govorganic-chemistry.org

| Method | Starting Materials | Reagents/Catalysts | Key Features |

| Classical Carbamoylation | m-tert-butylphenol, Dimethylamine (B145610) | Phosgene equivalent (e.g., triphosgene), Base (e.g., pyridine) | Well-established; avoids direct handling of dimethylcarbamoyl chloride. organic-chemistry.org |

| Pd-catalyzed Cross-Coupling | m-tert-butylphenyl triflate, Sodium cyanate, Dimethylamine | Pd catalyst, Ligand | Forms an isocyanate intermediate in situ; good functional group tolerance. nih.govorganic-chemistry.org |

| Dual Ni Photocatalysis | m-tert-butylphenyl iodide, Dimethylamine, CO₂ | Ni catalyst, Photocatalyst, Visible light | Utilizes CO₂ as a C1 source; proceeds under mild, ambient conditions. nih.govnih.gov |

Regioselective Functionalization of the Phenolic Core

Once synthesized, the aromatic core of this compound can be selectively functionalized. The primary strategy for achieving this is the Directed ortho-Metalation (DoM) reaction. The O-carbamate group is one of the most powerful Directed Metalation Groups (DMGs), capable of directing deprotonation by a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of TMEDA, to the adjacent ortho positions. nih.govnih.govacs.orguwindsor.ca

For this compound, the carbamate group at C1 directs lithiation to the C2 and C6 positions. The bulky tert-butyl group at C3 may exert a steric influence, potentially favoring metalation at the less hindered C6 position. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles, allowing for the precise installation of various functional groups exclusively at the ortho position. nih.govacs.org

| Electrophile (E+) | Reagent Example | Resulting Functional Group at ortho-position |

| Proton | H₂O | -H (Deuterium if D₂O is used) |

| Alkyl | CH₃I | -CH₃ |

| Carbonyl | Benzaldehyde | -CH(OH)Ph |

| Silyl | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Boryl | Triisopropyl borate | -B(Oi-Pr)₂ |

| Halogen | Hexachloroethane (C₂Cl₆) | -Cl |

Utilization as a Synthetic Precursor in Organic Chemistry

The ability to selectively introduce functionality onto the aromatic ring makes this compound a versatile precursor for more elaborate molecules.

Applications in Complex Molecule Synthesis

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented, its utility can be inferred from its reactivity. The DoM reaction provides a gateway to contiguously substituted aromatic compounds that are otherwise difficult to access. unilag.edu.ng For example, ortho-borylation furnishes a boronic ester, a key substrate for Suzuki cross-coupling reactions. This allows for the construction of complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials. The subsequent removal of the carbamate group can unmask the phenol, providing a handle for further transformations.

Derivatization to Novel Chemical Entities

Beyond introducing substituents via DoM, this compound can undergo rearrangement to yield structurally distinct chemical entities. The most significant of these is the anionic Fries rearrangement , also known as the Snieckus rearrangement. nih.govacs.orgthermofisher.com Upon formation of the ortho-lithiated intermediate, warming the reaction mixture can induce a 1,3-migration of the carbamoyl group from the oxygen atom to the carbon atom at the ortho position. uwindsor.cawikipedia.orgorganic-chemistry.org This rearrangement results in the formation of a substituted 2-hydroxy-N,N-dimethylbenzamide derivative. This transformation provides a powerful method for converting phenols into valuable salicylamide (B354443) structures, which are prevalent in biologically active compounds. thermofisher.comorganic-chemistry.org

Catalytic Aspects in Synthesis and Transformation

Catalysis plays a crucial role in both the efficient synthesis of this compound and its subsequent transformations into other valuable compounds.

As discussed in section 2.1.1, modern synthetic routes heavily rely on catalysis. Palladium organic-chemistry.org, nickel acs.org, and copper-based systems are instrumental in forming the carbamate linkage through cross-coupling reactions or via the incorporation of CO₂. nih.gov These catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher efficiency, and reduced waste.

Furthermore, the carbamate group itself can serve as a directing group in transition-metal-catalyzed C–H activation reactions. magtech.com.cn This strategy is a powerful alternative to the stoichiometric DoM reaction for functionalizing the ortho C–H bonds. Catalysts based on palladium, rhodium, ruthenium, or cobalt can mediate the coupling of the carbamate-bearing ring with various partners, such as alkenes and diazonium salts, to form new C–C bonds. magtech.com.cnacs.orgacs.orgnih.gov For instance, palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes has been demonstrated, showcasing a rare example of O-carbamates as directing groups in catalytic C-H/C-H cross-coupling. researchgate.net These catalytic transformations represent a highly atom-economical approach to derivatizing the core structure of this compound.

Mechanistic Investigations of Phenol, M Tert Butyl , Dimethylcarbamate Reactivity

Reaction Mechanism Elucidation

The elucidation of the reaction mechanisms of Phenol, m-tert-butyl-, dimethylcarbamate (B8479999) involves studying the transformations at its key functional groups: the carbamate (B1207046) ester linkage and the tert-butylphenyl moiety.

The carbamate ester linkage is a primary site of chemical and enzymatic reactivity in Phenol, m-tert-butyl-, dimethylcarbamate. The hydrolysis of this ester bond is a key degradation pathway. nih.govnih.gov This transformation is significant as it generally leads to metabolites with reduced toxicity compared to the parent compound. nih.gov

The hydrolytic cleavage of the ester linkage results in the formation of m-tert-butylphenol, dimethylamine (B145610), and carbon dioxide. This reaction can be catalyzed by both chemical and enzymatic means. In environmental settings, microbial enzymes play a crucial role in this process. nih.gov

Table 1: Products of Ester Linkage Hydrolysis

| Reactant | Products |

|---|

This table illustrates the breakdown products resulting from the hydrolysis of the carbamate ester linkage in this compound.

The tert-butylphenyl moiety of the molecule is also subject to metabolic transformations, primarily through oxidation reactions. nih.govnih.gov Studies on the related compound, m-tert.-butylphenyl N-methylcarbamate, have shown that the tert-butyl group can be hydroxylated. nih.govnih.gov This oxidation is typically catalyzed by microsomal enzymes, such as cytochrome P450 monooxygenases. nih.gov

Hydroxylation of the tert-butyl group can lead to the formation of various oxidized metabolites. A major phenolic metabolite identified in studies of similar compounds is m-(β-hydroxy-tert.-butyl)phenol. nih.govnih.gov The formation of dihydroxy compounds has also been observed. nih.govnih.gov These oxidative processes are a significant pathway in the detoxification of this class of compounds.

Table 2: Potential Oxidative Metabolites of the tert-Butylphenyl Moiety

| Parent Moiety | Oxidative Transformation | Potential Metabolite |

|---|---|---|

| m-tert-butylphenyl | Hydroxylation of tert-butyl group | m-(β-hydroxy-tert.-butyl)phenol |

This table outlines the potential oxidative transformations that the tert-butylphenyl moiety of this compound may undergo, based on studies of structurally related compounds.

Enzymatic Biotransformation Pathways

The biotransformation of this compound is largely mediated by enzymes in various organisms, particularly microorganisms. nih.govbohrium.com These enzymatic pathways are critical for the environmental degradation of this pesticide.

A diverse range of microorganisms, including bacteria and fungi, have been found to degrade carbamate pesticides. nih.gov These microbes utilize these compounds as a source of carbon and nitrogen. nih.gov The initial and most common step in the microbial metabolism of aryl carbamates is the enzymatic hydrolysis of the carbamate ester linkage. nih.govscilit.com This process breaks down the pesticide into less toxic components. nih.gov

Various microbial genera, such as Pseudomonas, Stenotrophomonas, Micrococcus, and Aspergillus, have been implicated in the degradation of carbamate pesticides. nih.gov These organisms possess the necessary enzymes to initiate the breakdown of these compounds in soil and water environments.

The enzymatic cleavage of the carbamate ester linkage in this compound is a hydrolytic reaction catalyzed by enzymes known as carbamate hydrolases or esterases. This enzymatic hydrolysis is a key detoxification mechanism. nih.gov A microsomal NADPH-dependent enzyme has also been shown to catalyze the splitting of the ester link in similar carbamate insecticides. nih.govnih.gov

The mechanism involves the nucleophilic attack of a water molecule at the carbonyl carbon of the carbamate group, facilitated by the active site of the enzyme. This leads to the cleavage of the ester bond and the release of the phenolic and amine moieties. The efficiency of this enzymatic degradation can be influenced by environmental factors and the specific microbial strains present. researchgate.net

Table 3: Enzymes Involved in Carbamate Degradation

| Enzyme Class | Function |

|---|---|

| Carbamate Hydrolases/Esterases | Catalyze the hydrolysis of the carbamate ester linkage. |

This table summarizes the key classes of enzymes involved in the biotransformation of carbamate pesticides like this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of molecules.

Conformational Analysis and Molecular Structure Elucidation

DFT methods can be employed to determine the most stable conformations of m-tert-butylphenyl dimethylcarbamate (B8479999). By calculating the potential energy surface as a function of dihedral angles, researchers can identify low-energy conformers. This analysis reveals the preferred spatial arrangement of the tert-butyl and dimethylcarbamate groups relative to the phenyl ring, which is crucial for understanding its steric and electronic properties. The optimized molecular geometry provides precise bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For m-tert-butylphenyl dimethylcarbamate, DFT can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic environment.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic perspective on the behavior of m-tert-butylphenyl dimethylcarbamate.

Reaction Pathway Simulations

Simulations can be used to explore potential reaction pathways for the synthesis or degradation of m-tert-butylphenyl dimethylcarbamate. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This information is valuable for optimizing reaction conditions and understanding the mechanisms of its formation or decomposition.

Interaction Studies with Biological Macromolecules

Molecular docking and molecular dynamics simulations can be utilized to investigate the non-covalent interactions between m-tert-butylphenyl dimethylcarbamate and biological macromolecules, such as enzymes. These studies can predict the binding affinity and preferred binding poses of the molecule within the active site of a protein. This provides insights into the structural basis of its biological activity, excluding clinical or toxicity-related aspects. For instance, studies have shown that carbamates can act as inhibitors of acetylcholinesterase by forming a covalent bond with a serine residue in the enzyme's active site. The binding of the carbamate (B1207046) to the enzyme involves the formation of a carbamoylated enzyme intermediate.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity or chemical reactivity of a series of compounds.

For m-tert-butylphenyl dimethylcarbamate, QSAR models can be developed to predict its activity based on various molecular descriptors. These descriptors can be derived from its 2D or 3D structure and can include electronic, steric, and hydrophobic parameters. By focusing on mechanistic or synthetic parameters, QSAR can be used to guide the design of new carbamates with desired properties, such as enhanced reactivity for a specific synthetic application. The models are built using statistical methods like multiple linear regression or machine learning algorithms, and their predictive power is assessed through rigorous validation techniques.

Analytical Research Techniques for Phenol, M Tert Butyl , Dimethylcarbamate

Chromatographic and Spectroscopic Method Development for Research Applications

The development of reliable analytical methods is fundamental to understanding the environmental and biological interactions of "Phenol, m-tert-butyl-, dimethylcarbamate (B8479999)." Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques employed for its separation and quantification.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this and other carbamate (B1207046) pesticides. For volatile and semi-volatile compounds, GC-MS offers high resolution and sensitivity. lcms.cz In the analysis of related phenolic compounds, such as tert-butylphenols, GC-MS has been successfully utilized. oiv.intdiva-portal.orgnih.gov Often, derivatization is employed to improve the chromatographic behavior and detection of phenolic compounds. For instance, silylation with reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to form more volatile and thermally stable derivatives suitable for GC-MS analysis. researchgate.netresearchgate.net

High-performance liquid chromatography is another cornerstone technique, especially for thermally labile compounds like many carbamate pesticides, which may degrade in a hot GC inlet. libretexts.org HPLC methods, often using reverse-phase columns such as C18, allow for the separation of the compound from complex matrices. libretexts.org The use of mass spectrometry (LC-MS) as a detector provides high selectivity and sensitivity, making it a mainstream method for pesticide residue analysis. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Phenol, m-tert-butyl-, dimethylcarbamate." While specific spectral data for this compound is not widely published in public literature, the expected 1H and 13C NMR chemical shifts can be predicted based on the analysis of similar structures. For example, the protons of the tert-butyl group would likely appear as a singlet in the upfield region of the 1H NMR spectrum, while the aromatic protons would resonate in the downfield region. illinois.eduutsouthwestern.educarleton.casigmaaldrich.com The hydroxyl proton of related phenolic compounds typically appears in the 4-7 ppm range in 1H NMR spectra. libretexts.org

Table 1: Chromatographic and Spectroscopic Methods for the Analysis of this compound and Related Compounds

| Technique | Method Details | Application Notes |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Typically uses a capillary column (e.g., DB-5MS). lcms.czresearchgate.net Derivatization (e.g., silylation) may be required for improved analysis of phenolic metabolites. researchgate.net | Suitable for the analysis of the parent compound and its volatile metabolites. Provides structural information through mass spectra. |

| High-Performance Liquid Chromatography (HPLC) | Often employs reverse-phase columns (e.g., C18). libretexts.org Can be coupled with UV or mass spectrometry detectors. | Ideal for thermally labile carbamates. LC-MS/MS offers high sensitivity and specificity for residue analysis. wikipedia.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used for structural confirmation. | Provides detailed structural information. Chemical shifts can be predicted based on analogous compounds. illinois.eduutsouthwestern.educarleton.casigmaaldrich.com |

Mass Spectrometry for Structural Characterization and Metabolite Identification

Mass spectrometry (MS) is a critical technique for the structural characterization of "this compound" and the identification of its metabolites. The fragmentation patterns observed in mass spectra provide a fingerprint for the molecule, allowing for its unambiguous identification.

Electron ionization (EI) is a common ionization technique used in GC-MS. The fragmentation of carbamates in EI-MS often involves characteristic cleavages. For "this compound," potential fragmentation pathways could include the loss of the dimethylcarbamoyl group, cleavage of the tert-butyl group, and rearrangements such as the McLafferty rearrangement if applicable. chemguide.co.ukmiamioh.edu The presence of the tert-butyl group often leads to a prominent ion corresponding to the loss of a tert-butyl radical ([M-57]+). nih.gov

A significant contribution to the understanding of the metabolism of this compound comes from a study by Douch and Smith (1971), who investigated the metabolism of m-tert-butylphenyl N-methylcarbamate (a synonym for the compound of interest) in insects and mice. nih.govportlandpress.comnih.gov Using mass spectroscopy, they identified the major phenolic metabolite as m-(β-hydroxy-tert-butyl)phenol. nih.govportlandpress.comnih.gov This study highlighted that hydroxylation of both the tert-butyl group and the N-methyl group are key metabolic pathways. nih.govportlandpress.comnih.gov The enzymatic oxidation process also led to the formation of dihydroxy compounds. nih.govportlandpress.comnih.gov

Table 2: Metabolites of this compound Identified by Mass Spectrometry

| Metabolite | Identification Method | Metabolic Pathway | Reference |

| m-(β-hydroxy-tert-butyl)phenol | Mass Spectroscopy | Hydroxylation of the tert-butyl group | nih.govportlandpress.comnih.gov |

| Dihydroxy compounds | Mass Spectroscopy | Further enzymatic oxidation | nih.govportlandpress.comnih.gov |

| N-demethylated products | Inferred from species variation | Hydroxylation of the N-methyl group | nih.govportlandpress.comnih.gov |

Advanced Separation Techniques

Beyond conventional GC and HPLC, advanced separation techniques offer enhanced resolution, speed, and efficiency for the analysis of "this compound" and other complex samples.

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly well-suited for the separation of thermally labile and chiral compounds. wikipedia.org For carbamate pesticides, packed column SFC can provide rapid separations, often in under 10 minutes. oup.comoup.com This technique offers an alternative selectivity to reversed-phase HPLC and can be coupled with various detectors, including mass spectrometers. southampton.ac.uk

Capillary Electrophoresis (CE) is another high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. mdpi.com CE is advantageous for its short analysis times, low consumption of reagents, and high separation efficiency. nih.gov It has been successfully applied to the analysis of various carbamate pesticides and phenolic compounds. mdpi.comnih.govresearchgate.net To enhance sensitivity, CE can be combined with online preconcentration techniques. nih.gov

The potential for "this compound" to exist as enantiomers, if a chiral center is introduced through metabolism, for instance, would necessitate the use of chiral separation techniques . Chiral HPLC, using chiral stationary phases (CSPs), is a common approach for separating enantiomers of various chiral pesticides and pharmaceuticals. researchgate.net

Table 3: Advanced Separation Techniques Applicable to the Analysis of this compound

| Technique | Principle | Potential Advantages |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. wikipedia.org | Fast analysis times, alternative selectivity to HPLC, suitable for thermally labile and chiral compounds. oup.comoup.com |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in an electric field. mdpi.com | High efficiency, short analysis times, low reagent consumption. nih.gov |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers using a chiral stationary phase. researchgate.net | Enables the resolution and quantification of individual enantiomers. |

Environmental Degradation Pathways and Biotransformation Studies

Microbial Degradation Processes in Environmental Contexts

Microbial activity is a primary driver for the breakdown of organic compounds in the environment. bohrium.com The degradation of carbamates, a class of compounds to which "Phenol, m-tert-butyl-, dimethylcarbamate" belongs, is known to be initiated by the enzymatic hydrolysis of the carbamate (B1207046) ester linkage. nih.gov

While no microbial consortia have been specifically identified for the degradation of "Phenol, m-tert-butyl-, dimethylcarbamate (B8479999)," numerous bacterial and fungal species are known to degrade other carbamate pesticides. nih.gov These microorganisms often possess carbamate hydrolase or carboxylesterase enzymes capable of cleaving the ester bond, which is the initial and crucial step in the degradation pathway. bohrium.com It is plausible that microbial communities with a history of exposure to other carbamates could also degrade the target compound.

Examples of microbial genera known to degrade carbamate pesticides are presented in Table 1.

| Microbial Genus | Class of Carbamate Degraded | Reference |

| Pseudomonas | Carbofuran, Carbaryl | nih.gov |

| Stenotrophomonas | Various carbamates | nih.gov |

| Micrococcus | Various carbamates | nih.gov |

| Enterobacter | Various carbamates | nih.gov |

| Nocardioides | Various carbamates | nih.gov |

| Aspergillus | Various carbamates | nih.gov |

| Trichoderma | Various carbamates | nih.gov |

Table 1: Examples of Microbial Genera with Carbamate-Degrading Capabilities

For the degradation of the resulting phenolic moiety, m-tert-butylphenol, bacteria from the genus Sphingobium have been identified as capable of utilizing 4-tert-butylphenol (B1678320) as a sole carbon and energy source. nih.gov This suggests that similar organisms could potentially metabolize m-tert-butylphenol.

Aerobic Degradation:

Under aerobic conditions, the degradation of "this compound" is hypothesized to proceed in a stepwise manner.

Initial Hydrolysis: The primary step is the enzymatic hydrolysis of the dimethylcarbamate ester linkage, yielding m-tert-butylphenol and dimethylcarbamic acid. bohrium.comnih.gov Dimethylcarbamic acid is unstable and likely decomposes to dimethylamine (B145610) and carbon dioxide.

Metabolism of m-tert-butylphenol: The resulting m-tert-butylphenol is expected to undergo further degradation. Based on studies of similar alkylphenols, this would likely involve hydroxylation of the aromatic ring to form a substituted catechol (e.g., a tert-butylcatechol). nih.govtandfonline.com This reaction is typically catalyzed by monooxygenase enzymes.

Ring Cleavage: The catechol intermediate would then be susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways, ultimately leading to mineralization (conversion to CO2 and water). nih.gov

A proposed aerobic degradation pathway is illustrated in Table 2.

| Step | Proposed Reaction | Key Enzyme Classes | Potential Products |

| 1 | Hydrolysis of carbamate ester | Carbamate hydrolase, Carboxylesterase | m-tert-butylphenol, Dimethylamine, CO2 |

| 2 | Aromatic ring hydroxylation | Monooxygenase | tert-Butylcatechol |

| 3 | Aromatic ring cleavage | Dioxygenase | Aliphatic carboxylic acids |

Table 2: Proposed Aerobic Degradation Pathway for this compound

Anaerobic Degradation:

Information on the anaerobic degradation of carbamate pesticides is less abundant than for aerobic pathways. However, hydrolysis of the ester bond is still considered a likely initial step. nih.gov The subsequent anaerobic degradation of the aromatic ring of m-tert-butylphenol is expected to be slower than aerobic degradation and would proceed through different metabolic routes, potentially involving reductive dehydroxylation and ring reduction prior to cleavage.

Non-Biological Degradation Mechanisms

Abiotic processes, including photolysis and chemical hydrolysis, can also contribute to the environmental degradation of "this compound."

Photolysis:

Chemical Degradation:

Chemical reactions, apart from hydrolysis, can also play a role in the degradation of carbamates. For instance, oxidation by reactive oxygen species, such as hydroxyl radicals, in the atmosphere or in water can contribute to their transformation. bohrium.com

Hydrolysis is a key abiotic degradation pathway for carbamates. The stability of the carbamate ester linkage is highly dependent on the pH of the surrounding medium. Generally, carbamates are more stable under acidic to neutral conditions and their rate of hydrolysis increases significantly under alkaline (basic) conditions. researchgate.net

The hydrolysis of "this compound" would result in the same initial products as microbial hydrolysis: m-tert-butylphenol and dimethylcarbamic acid. The rate of this reaction is a critical factor in determining the persistence of the parent compound in aquatic environments.

A summary of the expected influence of pH on the hydrolytic stability of carbamates is presented in Table 3.

| pH Range | Expected Hydrolytic Stability | Primary Mechanism |

| Acidic (pH < 7) | Generally stable | Slow, acid-catalyzed hydrolysis |

| Neutral (pH = 7) | Moderately stable | Neutral hydrolysis |

| Alkaline (pH > 7) | Unstable | Rapid, base-catalyzed hydrolysis |

Table 3: General Influence of pH on the Hydrolytic Stability of Carbamate Esters

Q & A

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of Phenol, m-tert-butyl-, dimethylcarbamate?

- Methodological Answer : Combine FT-IR to confirm the presence of carbamate (C=O stretch ~1700 cm⁻¹) and phenolic O–H (~3300 cm⁻¹) groups. ¹H/¹³C NMR can resolve tert-butyl protons (δ ~1.3 ppm) and dimethylcarbamate methyl groups (δ ~3.0 ppm). HPLC-MS with a C18 column and acetonitrile/water gradient elution ensures purity assessment, using fragmentation patterns to verify structural integrity . For quantification, adapt the Folin-Ciocalteu assay (originally for protein-bound tyrosine/tryptophan) to measure phenolic content via UV-Vis at 750 nm .

Q. How can researchers design a scalable synthesis route for m-tert-butyl phenolic dimethylcarbamates?

- Methodological Answer : Begin with m-tert-butylphenol as the core. Use phosgene or carbamoyl chloride for carbamate formation under anhydrous conditions. Optimize reaction temperature (40–60°C) to avoid tert-butyl group cleavage. Employ Schlenk techniques to exclude moisture. Monitor intermediates via TLC (silica gel, hexane/ethyl acetate). Purify via column chromatography (silica, gradient elution) or recrystallization from ethanol/water .

Advanced Research Questions

Q. What contradictory findings exist regarding the biological activity of dimethylcarbamates, and how can they be resolved experimentally?

- Methodological Answer : Contradictions in tumor cell inhibition studies (e.g., Efficacy in melanoma vs. no effect in myeloma ) may arise from cell-line-specific metabolic activation or variations in dimethylcarbamate hydrolysis rates . Resolve by:

- Conducting kinetic studies of enzymatic hydrolysis (e.g., esterases) across cell lines.

- Using isotopic labeling (e.g., ¹⁴C-carbamate) to track metabolite distribution.

- Performing dose-response assays with standardized IC₅₀ protocols across multiple models .

Q. How does the tert-butyl substituent influence the hydrolytic stability of phenolic dimethylcarbamates in environmental or biological systems?

- Methodological Answer : The tert-butyl group enhances steric hindrance , slowing hydrolysis. Compare hydrolysis rates of m-tert-butyl derivatives vs. unsubstituted analogs in:

Q. What advanced computational approaches can predict the structure-activity relationship (SAR) of dimethylcarbamates for targeted bioactivity?

- Methodological Answer : Apply QSAR models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Train models with bioactivity data from public databases (e.g., ChEMBL). Use docking simulations (AutoDock Vina) to predict binding affinity to acetylcholinesterase (insecticidal targets) or kinase domains (anti-cancer targets). Validate predictions with mutagenesis studies on key enzyme residues .

Methodological Considerations

Q. How should researchers address discrepancies in reported toxicity profiles of dimethylcarbamate derivatives?

- Methodological Answer : Discrepancies may stem from impurity profiles (e.g., residual solvents) or assay sensitivity . Mitigate by:

- GC-MS analysis of synthesis batches for trace solvents.

- Standardizing in vitro toxicity assays (e.g., Ames test, zebrafish embryotoxicity) with positive/negative controls.

- Cross-referencing data with EPA’s CompTox Chemistry Dashboard for hazard comparisons .

Q. What strategies optimize the extraction and isolation of m-tert-butyl phenolic dimethylcarbamates from complex matrices?

- Methodological Answer : Use liquid-liquid extraction with methyl isobutyl ketone (MIBK), which shows high phenol affinity in ternary systems (MIBK-water-phenol) . For biological samples, employ SPE cartridges (C18 or mixed-mode) with methanol elution. Optimize recovery via DoE (Design of Experiments) varying pH, solvent polarity, and temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.